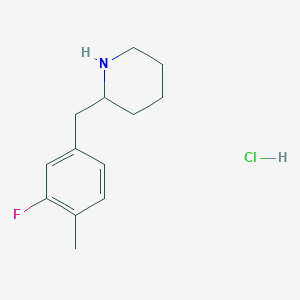

2-(3-Fluoro-4-methyl-benzyl)-piperidine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(3-Fluoro-4-methyl-benzyl)-piperidine hydrochloride (2FMBP-HCl) is an organofluorine compound used in a variety of scientific research applications. It is a versatile compound that has a wide range of uses, from serving as a reagent in organic synthesis to being used as an analytical tool in biochemical and physiological studies.

Wissenschaftliche Forschungsanwendungen

Piperidine Derivatives in Drug Discovery

Piperidine derivatives, such as those related to 2-(3-Fluoro-4-methyl-benzyl)-piperidine hydrochloride, play a crucial role in the development of new pharmaceutical compounds. They are often explored for their potential as inhibitors or activators in various biochemical pathways. For instance, piperidine derivatives have been evaluated for their anti-HIV-1 activities, with some compounds showing potent in vitro activities against HIV-1 Bal (R5) infection, highlighting their potential in anti-retroviral therapy development (Dong et al., 2012).

Role in Cancer Research

Additionally, piperidine scaffolds are integral in cancer research, particularly in the synthesis of kinase inhibitors. These compounds can inhibit specific enzymes involved in cancer cell proliferation, offering a pathway to targeted cancer therapies. The study on Aurora kinase inhibitors, for example, describes compounds that could be beneficial in treating cancer due to their inhibitory effects on Aurora A, a kinase involved in cell division (ロバート ヘンリー,ジェームズ, 2006).

Advancements in Medicinal Chemistry

The exploration of piperidine derivatives extends to understanding their physicochemical properties, stability, and methods of synthesis, which are critical in drug design and development. This includes the detailed characterization of compounds like paroxetine hydrochloride, a known selective serotonin reuptake inhibitor, where the structural and analytical aspects of similar piperidine-based compounds are documented (Germann et al., 2013).

Contributions to Molecular Dynamics and Quantum Chemistry

Research also delves into the molecular dynamics and quantum chemical aspects of piperidine derivatives to predict their interaction with metal surfaces, highlighting their potential in corrosion inhibition, which has implications in materials science and engineering. This demonstrates the versatility of piperidine derivatives beyond pharmaceutical applications, showing their utility in addressing corrosion, a critical issue in industrial applications (Kaya et al., 2016).

Eigenschaften

IUPAC Name |

2-[(3-fluoro-4-methylphenyl)methyl]piperidine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18FN.ClH/c1-10-5-6-11(9-13(10)14)8-12-4-2-3-7-15-12;/h5-6,9,12,15H,2-4,7-8H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQAKNVIJOOTVGZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CC2CCCCN2)F.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClFN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60588839 |

Source

|

| Record name | 2-[(3-Fluoro-4-methylphenyl)methyl]piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60588839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.75 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Fluoro-4-methyl-benzyl)-piperidine hydrochloride | |

CAS RN |

1172829-38-7 |

Source

|

| Record name | 2-[(3-Fluoro-4-methylphenyl)methyl]piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60588839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1-{Bicyclo[2.2.1]heptan-2-yl}ethyl)(methyl)amine](/img/structure/B1341314.png)